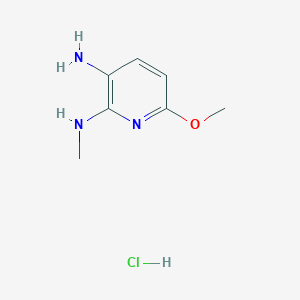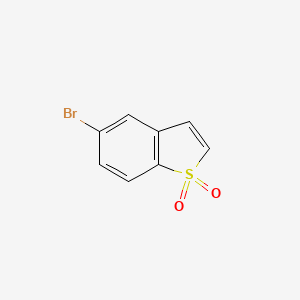
2-氯-1-甲基-4-苯基苯
描述
2-Chloro-1-methyl-4-phenylbenzene is a chemical compound with the CAS Number: 19482-08-7 . It has a molecular weight of 202.68 . The IUPAC name for this compound is 3-chloro-4-methyl-1,1’-biphenyl . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for 2-Chloro-1-methyl-4-phenylbenzene is 1S/C13H11Cl/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11/h2-9H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
2-Chloro-1-methyl-4-phenylbenzene has a molecular weight of 202.68 . It is a liquid at room temperature and is stored at a temperature of 2-8°C .科学研究应用
复杂化合物的合成
2-氯-1-甲基-4-苯基苯及其衍生物经常用作合成复杂有机化合物的中间体。例如,甲基 4-氯-2-(N-甲基-N-苯基磺酰胺)苯甲酸酯,天普替定的一个重要中间体,是从 4-氨基-甲基苯-2-磺酸开始,经过重氮化和桑德迈尔反应、氧化、酯化、氯化、缩合和甲基化等一系列反应制备的 (杨建社, 2009)。类似地,用于合成具有重要磁性的铜(II)和钴(II)金属配合物的席夫碱染料配体,在其合成中使用了 2-氯-1-甲基-4-苯基苯衍生物 (R. A. Ahmadi & S. Amani, 2012)。
环境研究
2-氯-1-甲基-4-苯基苯的衍生物已被确认为环境污染物。甲基三氯生被认为是一种环境污染物,其电化学还原特性已被研究,为潜在的环境修复过程提供了见解 (Angela A. Peverly et al., 2014)。
聚合物的功能化
与 2-氯-1-甲基-4-苯基苯相关的化合物用于聚合物的功能化。例如,源自相似骨架结构的烷氧基苯被用于末端猝灭 TiCl4 催化的准活性异丁烯聚合,提供了一种直接对聚合物链端进行功能化的方法 (D. Morgan, Nemesio Martínez-Castro & R. Storey, 2010)。
抗菌剂
2-氯-1-甲基-4-苯基苯的衍生物也因其作为抗菌剂的潜力而受到研究。例如,由 2-氯-1-甲基-4-苯基苯衍生物合成的 4-苯基偶氮基 2-(苯亚氨基甲基)苯酚系列对各种人类病原体表现出相当大的抑制作用,表明它们在对抗细菌感染中具有潜在应用 (A. Halve et al., 2009)。
安全和危害
属性
IUPAC Name |
2-chloro-1-methyl-4-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNYALRENBPHIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101303244 | |
| Record name | 3-Chloro-4-methyl-1,1′-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101303244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-methyl-4-phenylbenzene | |
CAS RN |
19482-08-7 | |
| Record name | 3-Chloro-4-methyl-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19482-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-methyl-1,1′-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101303244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(5-Aminoimidazo[1,2-a]pyridin-2-yl)ethanol](/img/structure/B3249438.png)
![Imidazo[1,2-a]pyridine-3-ethanol](/img/structure/B3249444.png)
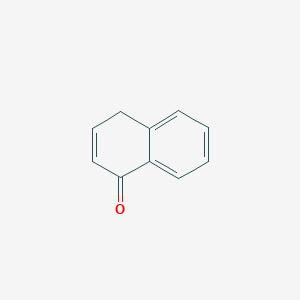
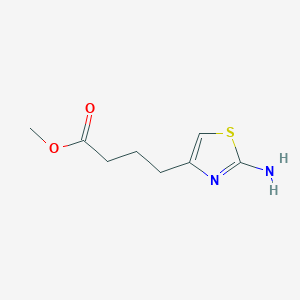

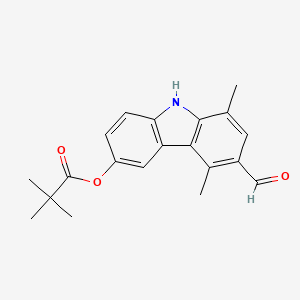
![3-(2-Hydroxy-2,2-di(thiophen-2-yl)acetoxy)-8,8-dimethyl-8-azabicyclo[3.2.1]oct-6-en-8-ium bromide](/img/structure/B3249492.png)
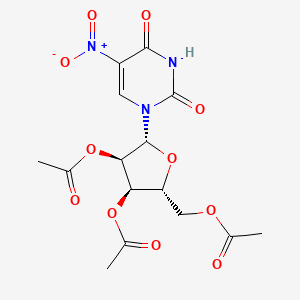

![2-(3-Bromopropyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B3249503.png)
